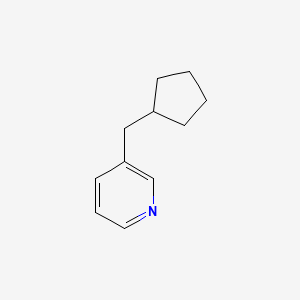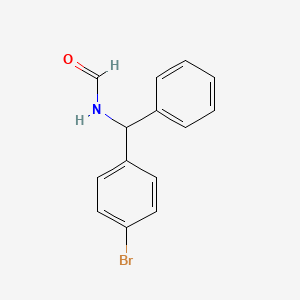
N-((4-Bromophenyl)(phenyl)methyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Bromophenyl)(phenyl)methyl)formamide is an organic compound with the molecular formula C14H12BrNO It is a formamide derivative where the formamide group is attached to a benzyl group substituted with a bromine atom at the para position
准备方法
Synthetic Routes and Reaction Conditions
N-((4-Bromophenyl)(phenyl)methyl)formamide can be synthesized through the direct condensation of 4-bromobenzylamine with formic acid or its derivatives. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the formamide bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
N-((4-Bromophenyl)(phenyl)methyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formamide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: The formamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines, benzylthiols, and benzyl ethers.
Oxidation Reactions: Products include benzamides and benzoic acids.
Reduction Reactions: Products include benzylamines.
科学研究应用
N-((4-Bromophenyl)(phenyl)methyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-((4-Bromophenyl)(phenyl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- N-(4-Bromophenyl)formamide
- N-(Phenylmethyl)formamide
- N-(4-Chlorophenyl)(phenyl)methyl)formamide
Uniqueness
N-((4-Bromophenyl)(phenyl)methyl)formamide is unique due to the presence of both a bromine atom and a formamide group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The formamide group allows for hydrogen bonding, increasing its potential for biological interactions .
属性
分子式 |
C14H12BrNO |
|---|---|
分子量 |
290.15 g/mol |
IUPAC 名称 |
N-[(4-bromophenyl)-phenylmethyl]formamide |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(16-10-17)11-4-2-1-3-5-11/h1-10,14H,(H,16,17) |
InChI 键 |
ZWTXELKQVPWMEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


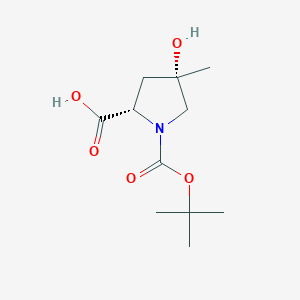
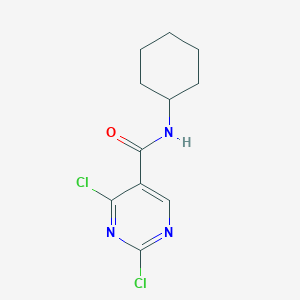
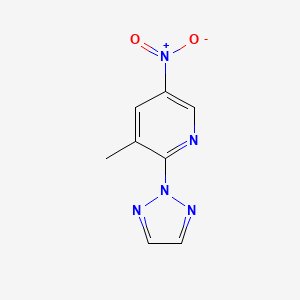
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
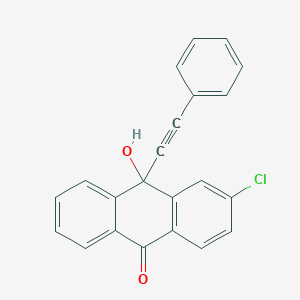
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
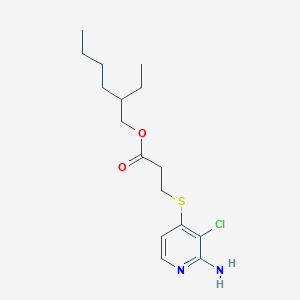
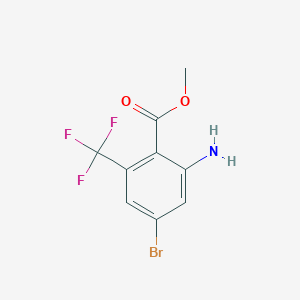
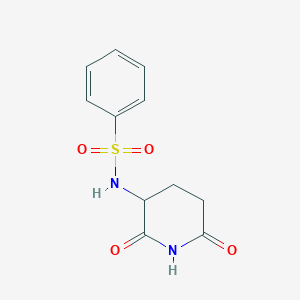
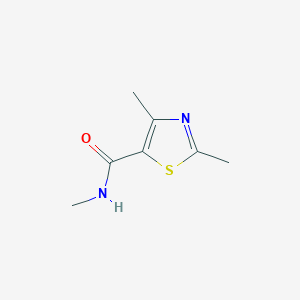
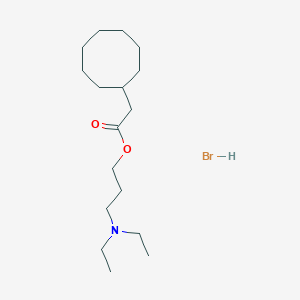

![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
